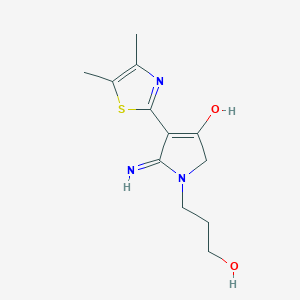

5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one

Descripción

This compound features a pyrrol-3-one core substituted with a 4,5-dimethylthiazole moiety at the 4-position and a 3-hydroxypropyl group at the 1-position.

Propiedades

Fórmula molecular |

C12H17N3O2S |

|---|---|

Peso molecular |

267.35 g/mol |

Nombre IUPAC |

4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-5-imino-2H-pyrrol-3-ol |

InChI |

InChI=1S/C12H17N3O2S/c1-7-8(2)18-12(14-7)10-9(17)6-15(11(10)13)4-3-5-16/h13,16-17H,3-6H2,1-2H3 |

Clave InChI |

ONNVWLKGBQCIAL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(SC(=N1)C2=C(CN(C2=N)CCCO)O)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiazole Ring: Starting with a precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions involving appropriate reagents and catalysts.

Introduction of the Pyrrolone Ring: The pyrrolone ring can be synthesized through condensation reactions involving suitable aldehydes or ketones.

Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions could target the thiazole or pyrrolone rings, potentially altering their electronic properties and reactivity.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group might yield a ketone, while substitution reactions could introduce new alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential biological activity. Compounds with thiazole and pyrrolone rings are often studied for their antimicrobial, antifungal, and anticancer properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with biological targets might make it a candidate for drug development, particularly in the treatment of infectious diseases or cancer.

Industry

In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one would depend on its specific interactions with molecular targets. Potential mechanisms might include:

Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

Structural Analogues

The following table highlights key structural differences between the target compound and related molecules:

Key Observations :

- Heterocyclic Groups : The target’s thiazole ring differs from the benzimidazole in CAS 857492-83-2. Thiazoles (with S and N) are less basic than benzimidazoles (with two N atoms), affecting solubility and hydrogen-bonding capacity .

- Substituents : The hydroxypropyl group in the target compound increases hydrophilicity compared to the butoxypropyl chain in CAS 857492-83-2, which is more lipophilic. This difference may influence bioavailability and membrane permeability.

- Core Structure: Compounds 4i and 4j () feature pyrimidinone cores with coumarin and tetrazole substituents, diverging significantly from the pyrrol-3-one scaffold in the target compound.

Physicochemical and Electronic Properties

- Hydrogen Bonding: The thiazole’s sulfur atom acts as a weak hydrogen-bond acceptor, while benzimidazole’s NH groups (in CAS 857492-83-2) can serve as donors and acceptors, enabling stronger intermolecular interactions .

- logP Predictions : The hydroxypropyl group likely reduces the target’s logP compared to CAS 857492-83-2, which has a longer alkoxy chain.

- Conformational Flexibility: The pyrrol-3-one ring’s puckering (as analyzed via methods in ) may differ from pyrimidinone derivatives (4i/4j) due to steric effects from substituents.

Actividad Biológica

The compound 5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxypropyl)-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic organic molecule notable for its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Structure

- Molecular Formula : C24H25N3OS

- Molecular Weight : 403.5 g/mol

- IUPAC Name : 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3,3-diphenylpropyl)-5-imino-2H-pyrrol-3-ol

- Canonical SMILES : CC1=C(SC(=N1)C2=C(CN(C2=N)CCC(C3=CC=CC=C3)C4=CC=CC=C4)O)C

Structural Features

The compound is characterized by:

- A thiazole ring

- A pyrrolone structure

- A hydroxypropyl substituent

These features contribute to its unique biological properties and potential as a therapeutic agent.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A series of in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 (Breast cancer) | 3.79 | |

| SF-268 (Brain cancer) | 12.50 | |

| NCI-H460 (Lung cancer) | 42.30 |

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in cell cycle regulation and apoptosis.

- Signal Transduction Modulation : It can alter pathways such as MAPK, which are crucial for cellular responses to growth signals.

- Gene Expression Regulation : By modulating transcription factors, the compound influences the expression of genes associated with tumor progression.

Case Studies

A notable case study involved administering the compound in a murine model of cancer. The results indicated a dose-dependent reduction in tumor size and improved survival rates:

- Dosage : 10 mg/kg and 30 mg/kg administered orally.

- Results : Tumor size decreased by approximately 60% in treated groups compared to controls over a four-week period.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Using thionyl chloride and ammonia.

- Pyrrolone Ring Construction : Employing various organic solvents under controlled conditions.

- Introduction of Hydroxypropyl Group : Finalizing the structure with specific reagents to ensure high yield.

Reaction Conditions

Key parameters include:

- Temperature: Controlled to optimize yield.

- pH: Maintained within specific ranges to favor desired reactions.

Comparison with Similar Compounds

The compound shares structural similarities with other heterocyclic compounds, which may also exhibit biological activities:

| Compound Name | Biological Activity |

|---|---|

| 4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-phenylpyrrolone | Anticancer |

| 5-amino-1-(3,3-diphenylpropyl)-1,2-dihydro-pyrrolone | Antimicrobial |

These comparisons highlight the unique properties of the target compound while suggesting avenues for further research into related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.